1-Acetyl-4-piperidineacetic acid

Descripción

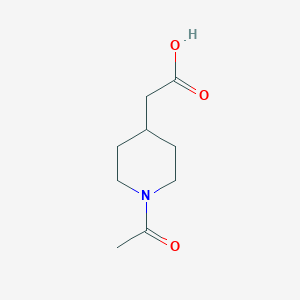

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-acetylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAWRHVQZEFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439928 | |

| Record name | 1-Acetyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-60-7 | |

| Record name | 1-Acetyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Acetylpiperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-Acetyl-4-piperidineacetic Acid and Related Structures

The construction of this compound and its analogues relies on a foundation of well-established synthetic organic chemistry principles. These methods often involve the careful construction of the piperidine (B6355638) ring followed by or concurrent with the introduction of the acetyl and acetic acid functionalities.

Precursor Synthesis and Intermediate Transformations

One common approach involves the use of 4-piperidone (B1582916) as a key intermediate. A process for preparing 1-acetyl-4-piperidones involves the reaction of the corresponding non-acetylated 4-piperidone with ketene (B1206846) in the presence of an acid catalyst. google.com This method aims to achieve N-acetylation while avoiding the formation of O-acetylated enol byproducts. google.com

Another versatile precursor is (R)-(-)-α-phenylglycine, which has been utilized in the enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid. researchgate.net This highlights the importance of chiral precursors in developing stereochemically defined piperidine derivatives.

Intermediate transformations play a crucial role in elaborating the piperidine scaffold. For instance, the functionalization of the piperidine ring at various positions (C2, C3, or C4) can be achieved through catalyst-controlled C-H insertions and cyclopropanations. nih.gov The choice of catalyst and the nature of the protecting group on the nitrogen atom direct the site-selectivity of these transformations. nih.gov

Acylation and Ring Functionalization Strategies

The introduction of the acetyl group at the nitrogen atom of the piperidine ring is a key step in the synthesis of this compound. This acylation is often accomplished using reagents like acetyl chloride or acetic anhydride (B1165640). google.com However, these reactions can sometimes lead to side products or require specific conditions to achieve high yields. For example, the acetylation of triacetoneamine with acetic anhydride can be challenging and may result in resinification. google.com To address this, a process was developed that involves reacting triacetoneamine with an excess of acetic anhydride at elevated temperatures while continuously removing the acetic acid byproduct. google.com

Ring functionalization strategies are employed to introduce the acetic acid moiety or other desired substituents onto the piperidine ring. Direct C-H functionalization is a powerful tool for this purpose. nih.govresearchgate.net For example, rhodium-catalyzed C-H functionalization has been used to introduce substituents at the C4 position of N-acyl piperidines. nih.gov The choice of the directing group on the nitrogen is crucial for controlling the regioselectivity of the C-H activation. researchgate.net

In some cases, functionalization is achieved through multi-step sequences. For instance, the synthesis of new dihydrospiro[quinoline-2,4'-piperidines] starts from 4-piperidone imines, which undergo further transformations to build the final spirocyclic system. researchgate.net

Multi-component Reactions in Piperidine Acetic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized piperidines from three or more starting materials in a single step. acs.orgtcichemicals.com This strategy is highly valued in medicinal chemistry for generating libraries of structurally diverse compounds. mdpi.comnih.gov

Several named MCRs are relevant to the synthesis of piperidine and related heterocyclic structures, including the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction. tcichemicals.com While not directly yielding this compound, the principles of these reactions can be adapted. For example, a pseudo five-component reaction has been developed for the synthesis of highly functionalized piperidines using aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org

The development of novel MCRs is an active area of research. nih.gov These reactions often utilize catalysts to promote the formation of multiple bonds in a single pot, leading to highly complex and diverse piperidine scaffolds. nih.gov

Synthesis of Analogues and Derivatives of this compound

The modification of the this compound structure is a common strategy to enhance its biological activity or to target specific pharmacological applications. nih.govnih.gov

Structural Modifications for Enhanced Bioactivity

Structural modifications can be made to various parts of the this compound molecule to improve its bioactive potential. These modifications can include altering the substituents on the piperidine ring, changing the nature of the acyl group on the nitrogen, or modifying the acetic acid side chain. nih.govbenthamscience.com The goal of these modifications is often to improve properties such as potency, selectivity, or pharmacokinetic profiles. mdpi.com

For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, optimization of the substituents on the nitrogen of a piperidine ring led to the identification of a fluorine-substituted tert-butoxycarbonyl group as a bioisostere for the Boc group. nih.gov This highlights how subtle changes to the N-acyl group can significantly impact biological activity.

The principles of structure-activity relationships (SAR) guide these modifications. nih.govnih.gov By systematically altering the structure and evaluating the resulting changes in bioactivity, researchers can identify key structural features responsible for the desired pharmacological effects.

| Modification Strategy | Example | Potential Impact on Bioactivity |

| Ring Substitution | Introduction of alkyl or aryl groups on the piperidine ring. | Altering lipophilicity and steric interactions with the target protein. |

| N-Acyl Group Modification | Replacing the acetyl group with other acyl or sulfonyl groups. | Modulating electronic properties and hydrogen bonding potential. |

| Side Chain Elaboration | Esterification or amidation of the carboxylic acid. | Improving cell permeability and metabolic stability. |

This table provides illustrative examples of modification strategies and their potential effects.

Targeted Derivatization for Specific Pharmacological Applications

The synthesis of derivatives of this compound can be tailored to target specific diseases or biological pathways. For example, N-acylated piperidine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4). google.com

The design of these targeted derivatives often involves incorporating structural motifs known to interact with the desired biological target. For instance, the synthesis of novel coumarin-triazole-isatin hybrids was undertaken to develop selective butyrylcholinesterase inhibitors. nih.gov While structurally distinct from this compound, this work illustrates the principle of combining different pharmacophores to achieve a specific pharmacological profile.

Molecular modeling and docking studies can play a crucial role in the design of these targeted derivatives by predicting how different structural modifications will affect the binding of the molecule to its target protein. mdpi.comnih.gov

Stereoselective Amination and Chiral Synthesis Approaches

The development of stereoselective methods to produce enantiomerically pure piperidine derivatives is a significant area of research. These methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer.

One notable approach involves the asymmetric synthesis of substituted piperidines through biocatalytic transamination and diastereoselective reduction. researchgate.net This chemo-enzymatic method allows for the preparation of piperidines with multiple stereocenters from achiral precursors in a two-step process. The key is a highly enantioselective transamination that creates optically pure enamine or imine intermediates, which are then diastereoselectively reduced. researchgate.net This strategy has been successful in producing various trisubstituted piperidines with high stereoisomeric purities (diastereomeric ratio ≥98:2) and good isolated yields (up to 73%). researchgate.net

Another strategy is the preparation of cis-2,6-disubstituted piperidinyl acetic acid from a chiral tropanol derivative. This method highlights the use of chiral starting materials to control the stereochemistry of the final product. researchgate.net Furthermore, asymmetric synthesis of substituted piperidines has been achieved using β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones as a key step, followed by ring-closing metathesis and selective dihydroxylation. researchgate.net

Recent advances in the synthesis of piperidine derivatives also include intramolecular radical C–H amination/cyclization through electrolysis or copper catalysis, and desymmetrization approaches for piperidine synthesis through selective lactam formation. nih.gov The enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization to chiral piperidines, has also been reported. nih.gov

Table 1: Comparison of Stereoselective Synthesis Approaches for Piperidine Derivatives

| Method | Key Features | Stereochemical Control | Reference |

| Biocatalytic Transamination & Diastereoselective Reduction | Two-step chemo-enzymatic process from achiral precursors. | High enantioselectivity (ee >99%) and diastereoselectivity (dr ≥98:2). | researchgate.net |

| Chiral Tropanol Derivative | Utilizes a chiral starting material to direct stereochemistry. | Good control over cis-2,6-disubstitution. | researchgate.net |

| Asymmetric Reduction & Ring-Closing Metathesis | β-cyclodextrin or oxazaborolidine catalysis. | Good enantioselectivity. | researchgate.net |

| Intramolecular Radical C–H Amination/Cyclization | Electrolysis or copper-catalyzed radical cyclization. | Can lead to chiral piperidines. | nih.gov |

| Enantioselective Cyanidation | Chiral copper(II) catalyst. | Asymmetric synthesis of chiral piperidines. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. For the synthesis of this compound, green approaches often focus on the synthesis of its precursor, piperidin-4-one, and the use of environmentally friendly solvents and catalysts.

A significant development is the use of deep eutectic solvents (DES) as a reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net A deep eutectic solvent composed of glucose and urea (B33335) has been shown to be an inexpensive and effective medium for this synthesis. asianpubs.orgresearchgate.net This method is considered an environmentally safe synthetic route. The yields of various piperidin-4-one derivatives using this glucose-urea DES were reported to be in the range of 68-82%. asianpubs.org

The use of one-pot synthesis, combining multiple reaction steps into a single operation, is another green chemistry principle that can be applied. This approach reduces waste and energy consumption. For instance, combining hydrogenation and functionalization in a one-pot process can make the synthesis of piperidines faster and more cost-effective. nih.gov Organocatalysis is also gaining popularity as a greener alternative to metal catalysis in piperidine synthesis. nih.gov

While direct green synthesis methods for this compound are not extensively reported, the synthesis of its piperidin-4-one precursor using green solvents is a significant step forward. The subsequent acetylation and elaboration to the final acetic acid derivative can be made greener by choosing environmentally benign reagents and solvents, and by optimizing reaction conditions to minimize energy consumption and waste generation.

Table 2: Green Solvents in the Synthesis of Piperidin-4-one Derivatives

| Green Solvent | Composition | Yields | Reference |

| Deep Eutectic Solvent (DES) | Glucose and Urea | 68-82% | asianpubs.orgresearchgate.net |

Biological and Pharmacological Investigations

Enzyme Inhibition Studies

Derivatives of 1-acetyl-4-piperidineacetic acid have been identified as potent inhibitors of key enzymes involved in significant biochemical pathways, particularly in cholesterol biosynthesis and inflammatory processes.

A notable derivative of this compound, TAK-475, has been extensively studied as a squalene (B77637) synthase (SQS) inhibitor. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward cholesterol formation. By inhibiting this enzyme, TAK-475 effectively reduces hepatic cholesterol biosynthesis.

Research has demonstrated that TAK-475 exhibits significant lipid-lowering effects in various animal models, including rats, dogs, marmosets, and monkeys. In marmosets, treatment with TAK-475 resulted in a reduction of plasma non-high-density lipoprotein (non-HDL) cholesterol and triglycerides, without affecting HDL cholesterol levels. Furthermore, in hypertriglyceridemic Wistar fatty rats, TAK-475 was shown to suppress the rate of triglyceride secretion from the liver. In vitro studies using HepG2 cells have also revealed that TAK-475 and its active metabolite, T-91485, can increase the binding of low-density lipoprotein (LDL) to LDL receptors, suggesting a mechanism for enhanced cholesterol clearance from the bloodstream. biomedpharmajournal.org

The inhibition of squalene synthase is considered a promising alternative to statins (HMG-CoA reductase inhibitors) for managing hypercholesterolemia. researchgate.net This is because SQS acts downstream in the mevalonate (B85504) pathway, and its inhibition does not interfere with the synthesis of essential non-sterol isoprenoids, potentially avoiding some of the side effects associated with statins. derpharmachemica.com

Table 1: Effects of TAK-475 on Lipid Parameters and Hepatic Functions

| Parameter | Model System | Observation | Reference |

|---|---|---|---|

| Hepatic Cholesterol Biosynthesis | Rats | ED₅₀ of 2.9 mg/kg | biomedpharmajournal.org |

| Plasma Non-HDL Cholesterol | Marmosets | Lowered | biomedpharmajournal.org |

| Plasma Triglyceride | Marmosets | Lowered | biomedpharmajournal.org |

| Triglyceride Secretion Rate | Wistar Fatty Rats | Suppressed | biomedpharmajournal.org |

| LDL Receptor Binding | HepG2 Cells | Increased | biomedpharmajournal.org |

Derivatives of this compound, specifically 2-(piperidin-4-yl)acetamides, have emerged as potent inhibitors of soluble epoxide hydrolase (sEH). biointerfaceresearch.com The enzyme sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous chemical mediators with anti-inflammatory properties. By inhibiting sEH, the concentration of these protective EETs is stabilized, which can reduce inflammation and pain. biointerfaceresearch.comnih.gov

The synthesis of these potent sEH inhibitors often involves the coupling of amines with carboxylic acids like 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid. researchgate.net Structure-activity relationship studies have shown that modifications to the piperidine (B6355638) ring and the acetamide (B32628) group can significantly influence the inhibitory potency. For instance, N,N-diethylamide derivatives have demonstrated high efficacy, with IC₅₀ values in the nanomolar range for both human and murine sEH. researchgate.net

Table 2: sEH Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound A1 (N,N-diethylamide derivative) | Human sEH | 2.2 | researchgate.net |

| Compound A1 (N,N-diethylamide derivative) | Murine sEH | 0.53 | researchgate.net |

| Isomahanine | sEH | 22,500 | nih.gov |

| Bisisomahanine | sEH | 7,700 | nih.gov |

The strategic position of squalene synthase in the cholesterol biosynthesis pathway means its inhibition has implications for other related enzymes. Squalene synthase is located downstream of HMG-CoA reductase, the target of statins. researchgate.net This placement is significant because it allows for the continued production of non-sterol isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are vital for various cellular functions. derpharmachemica.com Inhibition of cholesterol synthesis by SQS inhibitors does not appear to induce the myotoxicity sometimes associated with HMG-CoA reductase inhibitors, a finding that suggests the depletion of geranylgeranyl pyrophosphate metabolites is a primary cause of statin-induced myotoxicity. derpharmachemica.com

Other enzymes that function downstream of squalene synthase in the cholesterol pathway include squalene epoxidase and oxidosqualene cyclase. researchgate.net While direct inhibition of these enzymes by this compound itself is not documented, the development of inhibitors for these downstream targets is an area of active research for managing hypercholesterolemia. researchgate.net There is also evidence of protein-protein interaction between HMG-CoA reductase and squalene synthase, suggesting that inhibitors of SQS could serve as complementary drugs to statins.

Antimicrobial Activities

The piperidine scaffold is a common structural motif in many biologically active compounds, and derivatives of this compound have been investigated for their potential antimicrobial properties.

While specific studies on the antibacterial activity of this compound are limited, various other piperidine derivatives have demonstrated notable antibacterial effects. For example, certain piperidin-4-one derivatives have shown good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with efficacy comparable to the standard antibiotic ampicillin. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one structure has been shown to enhance this activity. biomedpharmajournal.org

Other research has focused on new piperidine derivatives synthesized through methods like Wittig olefination and O-alkylation, which were active against Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.com Furthermore, benzoyl and sulphonyl derivatives of piperidine-4-carboxamide have also been synthesized and evaluated for their antimicrobial potential. researchgate.net

Table 3: Antibacterial Activity of Various Piperidine Derivatives

| Derivative Class | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | S. aureus, E. coli, B. subtilis | Good activity, comparable to ampicillin. | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | S. aureus, E. coli, B. subtilis | Enhanced antibacterial activity. | biomedpharmajournal.org |

| Cinnamic acid ester derivatives of piperidine | S. aureus, E. coli | Active against both Gram-positive and Gram-negative bacteria. | researchgate.netbiointerfaceresearch.com |

| Piperidine-2,6-dione derivatives | E. coli, B. subtilis, S. aureus | Good antibacterial activity observed for some derivatives. | derpharmachemica.com |

| Novel synthesized piperidine derivatives | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus | One compound exhibited strong inhibitory activity against all tested bacteria. | academicjournals.org |

Similar to the antibacterial investigations, the antifungal potential of the core this compound structure is inferred from studies on its derivatives. Piperidin-4-one derivatives, particularly those with a thiosemicarbazone group, have displayed significant antifungal activity against various fungi, including Microsporum gypseum, Microsporum canis, Trichophyton megenagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org

More recently, a series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and showed excellent fungicidal activities against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae. acs.org The mechanism of action for one of the most potent compounds in this series, A13, was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH). acs.org Another study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated potent activity against the emerging multidrug-resistant pathogen Candida auris, inducing apoptosis and cell cycle arrest. nih.gov

Table 4: Antifungal Activity of Various Piperidine Derivatives

| Derivative Class | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant antifungal activity compared to the parent piperidin-4-one. | biomedpharmajournal.org |

| Piperidine-4-carbohydrazide derivatives | R. solani, V. dahliae | Excellent inhibition, with some compounds outperforming commercial fungicides. Mechanism involves SDH inhibition. | acs.org |

| Piperidine based 1,2,3-triazolylacetamide derivatives | Candida auris | High activity with low MIC values; induces apoptosis and cell cycle arrest. | nih.gov |

| 6-alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei | Antifungal activity associated with the C-6 side chain length. | nih.gov |

| Piperidine derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition observed. | academicjournals.org |

Anti-tubercular Activity of Thiazole (B1198619) Derivatives

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for the development of new anti-tubercular agents. bohrium.com Thiazole derivatives have emerged as a promising class of compounds in this regard, exhibiting potent activity against the tubercle bacillus. scholarsresearchlibrary.comnih.gov

Researchers have synthesized various series of thiazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. For instance, a series of novel N-(substituted benzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were synthesized and showed mild to good anti-tubercular activity. scholarsresearchlibrary.com Another study focused on new thiazolylhydrazone derivatives, with some compounds demonstrating significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov

Furthermore, the synthesis of pyrazolylpyrazoline derivatives incorporating a thiazole moiety has yielded compounds with potent anti-tubercular activity, with some exhibiting a minimum inhibitory concentration (MIC) as low as 12.5 μg/mL against M. tuberculosis H37Rv. acs.orgnih.gov The anti-tubercular potential of thiazolidinone derivatives has also been explored, with some compounds showing greater activity than the standard drugs pyrazinamide (B1679903) and streptomycin. bioline.org.br The lipophilicity of these molecules appears to play a crucial role in their anti-tubercular potency. researchgate.net The general structure-activity relationship suggests that the thiazole ring is a key pharmacophore for anti-tubercular activity, and modifications on this scaffold continue to be a promising strategy in the search for new tuberculosis treatments. bohrium.comnih.gov

Table 1: Anti-tubercular Activity of Selected Thiazole Derivatives

Bacterial Sialic Acid Uptake Inhibition

Bacterial pathogens often rely on the uptake of sialic acid from their host to facilitate colonization and evade the host's immune system. lu.senih.govnih.gov The inhibition of bacterial sialic acid transporters, therefore, represents a novel and promising antibacterial strategy. lu.senih.gov Sialic acid derivatives containing piperidine and piperazine (B1678402) moieties have been designed and synthesized as potential inhibitors of these transporters. lu.senih.govnih.gov

These compounds target the SiaT sodium solute symporters found in bacteria such as Proteus mirabilis and Staphylococcus aureus. lu.senih.gov Evaluation of these derivatives has revealed that certain compounds bind to the P. mirabilis SiaT symporter with nanomolar affinity. lu.senih.gov The introduction of piperidine and piperazine functionalities at the C4 position of sialic acid has proven to be an effective strategy for developing potent inhibitors. nih.gov Computational analyses suggest that these inhibitors engage with a previously untargeted region of the binding site, highlighting a path for further optimization. lu.senih.gov The most potent of these compounds have demonstrated the ability to delay bacterial growth in methicillin-resistant Staphylococcus aureus (MRSA), underscoring the potential of this class of compounds as a new line of antibacterial agents. nih.gov

Table 2: Bacterial Sialic Acid Uptake Inhibition by Piperidine Derivatives

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. scispace.comscite.ai Antioxidants can mitigate this damage by scavenging free radicals. Piperidine and thiazole derivatives have been investigated for their antioxidant potential. scispace.commdpi.com

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FTC)

A variety of in vitro assays are employed to evaluate the antioxidant capacity of chemical compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric thiocyanate (B1210189) (FTC) method. scispace.com Numerous studies have demonstrated the antioxidant activity of piperidine and thiazole derivatives using these methods. researchgate.netirjpms.commdpi.com

For instance, piperidine-containing compounds have shown promising results in DPPH and ABTS radical scavenging assays. scispace.comirjpms.com The introduction of a hydroxyl group on a phenyl ring attached to a piperidinone oxime ester was found to enhance antioxidant activity. scispace.com Similarly, certain thiazole and thiazolidinone derivatives have exhibited significant scavenging activity against DPPH radicals and have shown reducing power in the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov A study on a catechol hydrazinyl-thiazole (CHT) derivative revealed stronger DPPH scavenging activity compared to the standard antioxidants trolox (B1683679) and ascorbic acid. mdpi.com

Table 3: In Vitro Antioxidant Activity of Piperidine and Thiazole Derivatives

Cellular Antioxidant Mechanisms and Oxidative Stress Mitigation

Beyond simple radical scavenging, piperidine derivatives can also exert antioxidant effects through various cellular mechanisms to mitigate oxidative stress. nih.govnih.gov Piperidine nitroxides, for example, have been studied for their ability to protect cells from cytotoxicity induced by agents like doxorubicin (B1662922) and hydrogen peroxide. nih.gov The nature of the substituent at the 4-position of the piperidine ring significantly influences this protective activity. nih.gov

Some piperidine derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov For instance, the cytoprotective effect of certain piperidine nitroxides in doxorubicin-treated cells correlates with their ability to inhibit doxorubicin-induced lipid peroxidation. nih.gov The naturally occurring piperidine alkaloid, piperine, has been reported to possess direct antioxidant activity against various free radicals and can inhibit lipid peroxidation. nih.gov The antioxidant mechanisms of piperidine-containing compounds can also involve the modulation of cellular enzyme activities and gene expression related to the antioxidant response. nih.gov

Larvicidal Activity and Vector Control Applications

Mosquito-borne diseases remain a significant global health problem, and the control of mosquito populations, particularly in their larval stage, is a key strategy for disease prevention. entomologyjournals.comgsconlinepress.com The increasing resistance of mosquitoes to conventional insecticides necessitates the search for new larvicidal agents. nih.gov

Efficacy against Mosquito Vectors (e.g., Aedes, Anopheles, Culex)

Compounds containing the piperidine moiety have demonstrated significant larvicidal activity against various mosquito vectors, including species of Aedes, Anopheles, and Culex. ms-editions.clfrontiersin.org For example, piperovatine, an amide isolated from Piper corcovadensis, and the crude extract of the plant's roots have shown high larvicidal activity against Aedes aegypti larvae, with LC50 values of 17.78 µg/mL and 4.86 µg/mL, respectively. ms-editions.cl Piperine, another well-known piperidine alkaloid, has also been evaluated for its larvicidal effects against several Anopheles species. frontiersin.org

The larvicidal efficacy of synthetic compounds is also under investigation. While many studies focus on plant-derived compounds, the development of synthetic larvicides offers the potential for more potent and specific agents. frontiersin.org The larvicidal activity of pyrimidine (B1678525) derivatives against Aedes aegypti has been studied, and quantitative structure-activity relationship (QSAR) models have been developed to understand the structural features responsible for this activity. researchgate.net These studies indicate that the hydrophobic and steric properties of the molecules are important for their larvicidal effects. researchgate.net

Table 4: Larvicidal Activity of Piperidine-Related Compounds against Mosquito Vectors

Mode of Action in Insecticidal Contexts

Research into the insecticidal properties of various chemical compounds has revealed diverse mechanisms of action, many of which target the insect nervous system. Common synthetic insecticides like organophosphates and carbamates function by inhibiting acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. nih.gov This inhibition leads to neuronal overstimulation and is ultimately lethal to the insect. iastate.edu Similarly, other insecticides target voltage-gated sodium channels, also resulting in neurotoxic effects. iastate.edu

Some natural compounds derived from plants have also demonstrated insecticidal activity through neurotoxic mechanisms. For instance, phenylpropanoids isolated from the roots of Piper sarmentosum have been shown to inhibit acetylcholinesterase. nih.govresearchgate.net Essential oil components, such as (-)-4-terpineol from Artemisia lavandulaefolia, also exhibit insecticidal effects by targeting enzymes like AChE and Na+/K+-ATPase, leading to characteristic symptoms of neurotoxicity such as agitation, paralysis, and knockdown. nih.gov While the broad context of insecticidal action often involves neurotoxicity, the specific mode of action for this compound within an insecticidal context is not detailed in the provided search results.

Antithrombotic and Cardiovascular System Research

This compound has been investigated for its role as a fibrinogen receptor (GpIIb/IIIa) antagonist. The GpIIb/IIIa receptor is a key player in platelet aggregation, a critical process in the formation of thrombi. Antagonists of this receptor can inhibit platelet aggregation and are therefore of significant interest in the development of antithrombotic therapies. researchgate.net

Research has led to the discovery of potent and specific fibrinogen receptor antagonists. nih.gov For example, a series of orally active non-peptide GpIIb/IIIa antagonists have been identified, with some compounds demonstrating long-acting and broad-spectrum antithrombotic effects. nih.gov While specific inhibitory concentrations (IC50 values) for this compound itself are not provided in the search results, related research on other GpIIb/IIIa antagonists shows potent in vitro activity in platelet aggregation and fibrinogen binding assays. nih.gov

Table 1: Examples of Fibrinogen Receptor (GpIIb/IIIa) Antagonists and Their Activity

| Compound Class | Target | Observed Activity |

| Amidinoindoles, Amidinobenzofurans | GpIIb/IIIa Receptor | Potent in vitro activity with IC50 values of 25-65 nM in platelet aggregation assays and 2 nM in fibrinogen binding assays. nih.gov |

| 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid derivatives | GpIIb/IIIa Receptor | Long-acting, broad-spectrum antithrombotic agent. nih.gov |

| Aged Garlic Extract (AGE) | GpIIb/IIIa Receptor | Inhibited binding of ADP-activated platelets to immobilized fibrinogen by up to 70.4%. researchgate.net |

This table is for illustrative purposes and includes data on related compounds to provide context for GpIIb/IIIa antagonism.

Thrombotic disorders are a major cause of morbidity and mortality globally, characterized by the formation of blood clots that can obstruct blood flow. nih.gov Antiplatelet drugs are a cornerstone of therapy for preventing and treating these conditions. nrfhh.com These drugs work by inhibiting platelet aggregation, a key step in thrombus formation.

The investigation of GpIIb/IIIa antagonists, including derivatives related to this compound, is central to the development of new treatments for thrombotic disorders. nih.govnih.gov By blocking the final common pathway of platelet aggregation, these agents can be effective in a variety of clinical settings. researchgate.net The use of antiplatelet agents is a key recommendation in clinical practice guidelines for patients with cardiovascular diseases to reduce mortality rates. nrfhh.com

Other Investigated Biological Activities

The neurokinin (NK) receptors, including NK-1, NK-2, and NK-3, are involved in a wide range of physiological processes such as neurotransmission, inflammation, and smooth muscle contractility. nih.govresearchgate.net Recent research has uncovered a direct interaction between the NK-1 and NK-2 receptors, forming a heterodimer. nih.govresearchgate.net This interaction is significant because the NK-2 receptor has been shown to negatively modulate the cellular responses mediated by the NK-1 receptor. nih.govresearchgate.net

Specifically, through this dimerization, the NK-2 receptor can dampen the downstream signaling of the NK-1 receptor, such as intracellular calcium mobilization and ERK phosphorylation. researchgate.net This modulation occurs by enhancing the recruitment of β-arrestin. researchgate.net This negative regulatory role of the NK-2 receptor on NK-1 signaling has implications for understanding the complex interplay of these receptors in various physiological and pathological conditions. nih.govresearchgate.net The role of this compound in the context of NK-2 receptor modulation is an area of ongoing investigation.

The increasing prevalence of allergic disorders has spurred research into novel anti-allergic therapies. mdpi.com Many plant-derived phytochemicals have been documented to possess anti-inflammatory and anti-allergic properties. mdpi.com The mechanisms underlying these effects often involve the inhibition of inflammatory mediators and enzymes. For example, some compounds exhibit inhibitory effects on hyaluronidase (B3051955) and phospholipase A2 activity, as well as the release of hexosaminidase from basophils. mdpi.com

While the specific anti-allergic potential of this compound is not explicitly detailed in the provided search results, the broader field of research into compounds that can modulate immune and inflammatory responses is highly active.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores within 1-Acetyl-4-piperidineacetic Acid Derivatives

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, the key pharmacophoric features can be inferred from its constituent parts: the N-acetylated piperidine (B6355638) core and the acetic acid side chain.

The piperidine ring serves as a central scaffold, providing a defined spatial orientation for the substituents. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, and its basicity can be critical for interactions with biological targets. nih.gov

The N-acetyl group introduces a planar amide functionality. The carbonyl oxygen is a strong hydrogen bond acceptor, and the acetyl methyl group can engage in hydrophobic interactions. The presence and nature of the N-acyl group can significantly influence the molecule's properties, including its ability to cross cell membranes and its metabolic stability.

The 4-acetic acid side chain provides a crucial acidic moiety. The carboxylic acid group is typically ionized at physiological pH, presenting a negatively charged carboxylate that can form strong ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) in a protein's active site. The length and flexibility of this side chain are also important determinants of how well the molecule fits into a binding pocket.

Based on related piperidine derivatives, a general pharmacophore model for a hypothetical target could include:

A hydrogen bond acceptor (the acetyl carbonyl oxygen).

A hydrophobic feature (the piperidine ring).

A negatively ionizable feature (the carboxylic acid).

A study on piperidine and piperazine (B1678402) derivatives identified a pharmacophore model (AAHPRRR_1) for dual serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 inhibitory activity, which included acceptor, hydrophobic, aromatic, and positively ionizable features. While more complex, it underscores the modular nature of pharmacophore construction based on the core structure.

| Pharmacophoric Feature | Potential Role in Biological Activity |

| N-Acetyl Group (Carbonyl Oxygen) | Hydrogen bond acceptor |

| Piperidine Ring | Hydrophobic scaffold, influences spatial orientation |

| Piperidine Nitrogen | Potential for hydrogen bonding (acceptor/donor) |

| Acetic Acid Side Chain (Carboxylate) | Negatively ionizable feature for ionic interactions and hydrogen bonding |

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the substituents on the this compound scaffold can have profound effects on biological potency and selectivity. These changes can alter the molecule's size, shape, electronics, and lipophilicity.

Modifications to the N-Acetyl Group: Replacing the acetyl group with other acyl or sulfonyl groups can modulate the electronic nature and steric bulk around the piperidine nitrogen. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the nature of the N-acyl group was critical for anti-acetylcholinesterase (anti-AChE) activity. nih.gov Substituting the benzamide (B126) with a bulky moiety at the para position significantly increased activity. nih.govdocumentsdelivered.com This suggests that for a given target, there may be an optimal size and electronic character for the N-substituent.

Modifications to the Piperidine Ring: Substitution on the piperidine ring itself can introduce new interaction points or alter the ring's conformation. For example, adding alkyl or other groups at the 3- or 4-positions can create steric hindrance or new hydrophobic interactions. In a study of 4-substituted piperidines and piperazines as opioid receptor modulators, altering the length and flexibility of the side chain at the 4-position significantly improved binding affinity at both mu and delta opioid receptors. nih.gov

Modifications to the Acetic Acid Side Chain: The acetic acid side chain is a key feature for many biological interactions. Altering its length (e.g., to propionic or butanoic acid) would change the distance between the carboxylate and the piperidine ring, which could be critical for optimal binding. Esterification of the carboxylic acid to a prodrug form could enhance membrane permeability, with the ester being hydrolyzed in vivo to release the active acid. The introduction of substituents on the alpha-carbon of the acetic acid moiety could introduce chirality and create stereospecific interactions with the target.

The following table summarizes hypothetical effects of substitutions based on general SAR principles observed in related piperidine derivatives:

| Modification Site | Substituent Change | Predicted Impact on Potency/Selectivity | Rationale |

| N-Acetyl Group | Larger acyl groups (e.g., benzoyl) | May increase or decrease potency | Dependent on the size of the target's binding pocket. |

| Piperidine Ring | Alkyl substitution at C-3 | May introduce stereospecificity | Chiral center creation. |

| Acetic Acid Chain | Chain extension (e.g., propionic acid) | Could alter binding affinity | Changes distance to key interaction points. |

| Acetic Acid Chain | Esterification (e.g., ethyl ester) | Increased bioavailability (prodrug) | Enhanced lipophilicity for better cell penetration. |

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. This compound, with its flexible piperidine ring and rotatable bonds, can exist in multiple conformations. Identifying the "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a key goal of SAR studies.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either an axial or equatorial position. The preferred conformation is influenced by the steric bulk of the substituents. For the 4-acetic acid group, the equatorial position is generally favored to avoid 1,3-diaxial interactions.

A study on the conformational free energies of 4-substituted piperidines found that for substituents like CO2Et, the conformational preferences are similar to those of analogous cyclohexanes. google.com However, protonation of the piperidine nitrogen can stabilize the axial conformer for polar 4-substituents. google.com This highlights that the ionization state of the molecule can influence its conformational equilibrium.

Computational methods, such as molecular mechanics, can be used to predict the relative energies of different conformations. google.com By comparing the conformations of a series of active and inactive analogs, researchers can deduce the likely bioactive conformation. For example, in a study of opioid antagonists, a conformation where the N-substituent's connecting chain is extended away from the piperidine nitrogen was found to be crucial for high binding affinity.

Computational Approaches in SAR Prediction and Optimization (e.g., QSAR modeling)

Computational chemistry plays a vital role in modern drug discovery by predicting the activity of new compounds and optimizing lead structures. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used in this process.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For derivatives of this compound, relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

A QSAR study on the toxicity of piperidine derivatives against Aedes aegypti successfully developed models using 2D topological descriptors. nih.gov Another QSAR study on cytotoxic 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density and topological indices were important for determining cytotoxicity. nih.gov For a series of (4-piperidinyl)-piperazines as acetyl-CoA carboxylase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed to correlate stereo-chemical parameters with inhibitory activity. researchgate.net

These examples demonstrate that QSAR models can be powerful tools for:

Predicting the activity of unsynthesized derivatives of this compound.

Identifying the most important physicochemical properties for biological activity.

Guiding the design of new analogs with improved potency and selectivity.

The general workflow for a QSAR study on this compound derivatives would involve:

Synthesizing and testing a diverse set of analogs.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods (e.g., multiple linear regression, partial least squares) to build and validate a QSAR model.

Using the model to predict the activity of new, virtual compounds to prioritize future synthetic efforts.

Analytical and Computational Approaches in Research

Chromatographic Separation and Purity Assessment (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for separating 1-Acetyl-4-piperidineacetic acid from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase (RP) HPLC is the most common method for analyzing this type of polar compound. A typical method would involve:

Column: A C18 or a specialized polar-modified column. For the closely related compound 1-Acetylpiperidine-4-carboxylic acid, a Newcrom R1 column has been shown to be effective. researchgate.net

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile. researchgate.net For LC-MS compatibility, a volatile buffer such as formic acid is required. researchgate.net

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or mass spectrometry.

UPLC, which uses columns with smaller particle sizes (e.g., sub-2 µm), can be employed for faster analysis times and improved resolution. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. For a polar, acidic compound like this compound, a silica gel plate would be used with a polar mobile phase, such as a mixture of ethyl acetate, methanol, and acetic acid. Visualization can be achieved using a potassium permanganate stain or by using plates with a fluorescent indicator.

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies to aid in the assignment of experimental FTIR and Raman spectra. scifiniti.com NMR chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Analyze Electronic Structure: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. sielc.com

These computational approaches are invaluable, especially when experimental data is scarce, as they provide a theoretical framework for understanding the chemical and physical properties of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov It provides a localized "Lewis-like" description of the electronic structure, which is more intuitive than the delocalized picture provided by canonical molecular orbitals. nih.govnih.gov NBO analysis investigates hyperconjugative interactions, charge delocalization, and the stability of the molecule arising from these interactions. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the acetyl and carboxylic acid groups, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This mapping helps in predicting the molecule's non-covalent interactions and its binding orientation with a biological target. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function.

For a given protein target, docking studies can predict the binding mode and affinity of this compound. For instance, in a study of a different piperidine (B6355638) derivative, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, with acetylcholinesterase, docking predicted that the ammonium (B1175870) group interacts with Trp84, Phe330, and Asp72, while the indanone moiety interacts with Tyr70 and Trp279. nih.gov A similar approach for this compound would involve identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein's binding pocket. This analysis is crucial for understanding the structural basis of its potential biological activity.

In silico toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling are computational methods used to predict the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.govnih.gov These predictive models help in identifying potential liabilities of a drug candidate, thereby reducing the likelihood of late-stage failures.

For this compound, various ADMET properties can be predicted using computational tools. These predictions can include its potential for cardiotoxicity (hERG inhibition), hepatotoxicity (DILI), mutagenicity (Ames test), and carcinogenicity. nih.gov Additionally, pharmacokinetic parameters such as oral bioavailability, blood-brain barrier penetration, and plasma protein binding can be estimated. These in silico predictions provide a preliminary assessment of the compound's drug-likeness and safety profile, guiding further experimental validation. researchgate.net

Table 2: Predicted ADMET Properties of a Hypothetical Piperidine Derivative

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| Hepatotoxicity | Low risk | Reduced potential for liver damage. |

Nano Differential Scanning Fluorimetry (nanoDSF) and Isothermal Titration Calorimetry (ITC) for Binding Evaluation

As of the current available scientific literature, no specific studies have been published that utilize Nano Differential Scanning Fluorimetry (nanoDSF) or Isothermal Titration Calorimetry (ITC) for the direct binding evaluation of this compound to a specific biological target. While these techniques are powerful methods for characterizing protein-ligand interactions, their application to this particular compound has not been documented in publicly accessible research.

Nano Differential Scanning Fluorimetry (nanoDSF) is a technique used to assess the thermal stability of proteins. It monitors changes in the intrinsic fluorescence of a protein as it unfolds with increasing temperature. The binding of a ligand to a protein can alter its stability, leading to a shift in the melting temperature (Tm). This shift can be used to screen for binding and to determine binding affinities.

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes that occur when two molecules interact. nih.govnih.gov It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. nih.gov This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. nih.gov

The absence of published nanoDSF or ITC data for this compound means that there are no available data tables to present on its binding affinity, thermodynamic parameters, or effects on protein stability as determined by these methods.

Future research employing these techniques would be invaluable in elucidating the molecular interactions of this compound. Such studies would provide crucial insights into its binding mechanism and the thermodynamic forces driving the interaction with its potential biological targets.

Role in Drug Discovery and Therapeutic Development

1-Acetyl-4-piperidineacetic Acid as a Lead Compound or Pharmaceutical Intermediate

This compound and its close analogs are significant as both lead compounds and versatile pharmaceutical intermediates. The piperidine (B6355638) ring offers a desirable combination of low toxicity, favorable metabolic stability, and the ability to be functionalized in three dimensions, making it an ideal scaffold for drug design. The acetyl group can enhance metabolic stability by protecting the piperidine nitrogen from oxidative degradation.

This structural framework is central to the development of a wide array of therapeutic agents. For instance, derivatives of the piperidine core are integral to the synthesis of potent analgesics. An optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new-generation narcotic analgesics like remifentanil, highlights the industrial importance of such scaffolds. researchgate.net Furthermore, the piperidine motif is crucial in the discovery of inhibitors for various enzymes and receptors. Novel piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating significantly improved activity against the wild-type virus. nih.gov Similarly, (4-piperidinyl)-piperazine derivatives have been developed as inhibitors of acetyl-CoA carboxylase, which are involved in fatty acid synthesis. nih.gov

The versatility of the piperidine scaffold, as exemplified by structures like this compound, secures its role as a privileged starting point in the quest for new medicines.

Preclinical Development and Efficacy Assessment

Compounds derived from the 1-acetyl-piperidine framework undergo extensive preclinical evaluation to determine their therapeutic potential. This stage involves assessing the compound's efficacy in relevant biological models, typically cell-based assays and animal models of disease.

A notable example is the preclinical development of 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), a potent and selective soluble epoxide hydrolase (sEH) inhibitor. nih.gov In preclinical studies, AR9281 demonstrated significant efficacy in rodent models of hypertension and dysglycemia. It was shown to attenuate the increase in blood pressure in a rat model of angiotensin-II-induced hypertension and improve glucose tolerance in a mouse model of diet-induced obesity. nih.gov These effects were dose-dependent and correlated with the inhibition of sEH activity. nih.gov

Another area of active research is the development of piperidine-based amides as sEH inhibitors for their anti-inflammatory activity. mdpi.com Preclinical assessment of these compounds involves in vitro assays to determine their inhibitory potency against human and murine sEH, as well as studies on their metabolic stability in liver microsomes. Promising candidates are then advanced to cellular models, such as LPS-activated microglial cells, to evaluate their anti-inflammatory effects. mdpi.com A selected compound from this series showed superior effectiveness in reducing nitric oxide release compared to a reference inhibitor. mdpi.com These preclinical findings are crucial for identifying candidates with a suitable efficacy and safety profile to advance into clinical trials.

Development Status of Related Compounds (e.g., Lapaquistat)

Lapaquistat (B1674497) (TAK-475), a complex molecule incorporating a derivative of this compound, represents a significant case study in drug development. It was developed as a cholesterol-lowering agent that works by inhibiting squalene (B77637) synthase, an enzyme downstream in the cholesterol biosynthesis pathway from the target of statins. wikipedia.org

Lapaquistat advanced to late-stage Phase III clinical trials, involving more than 6,000 patients. ahajournals.orgresearchgate.net The clinical data demonstrated that it was effective at lowering low-density lipoprotein cholesterol (LDL-C) in a dose-dependent manner. wikipedia.orgnih.gov In monotherapy, lapaquistat at a 100 mg daily dose significantly decreased LDL-C by 21.6% and also reduced other cardiovascular risk markers like C-reactive protein. nih.gov

However, in March 2008, the development of lapaquistat was halted. wikipedia.org The decision was based on safety concerns that emerged during clinical trials. The high-dose (100 mg) trial groups showed an increased incidence of elevated liver enzymes, specifically alanine (B10760859) aminotransferase (ALT). ahajournals.orgnih.gov In two patients, the rise in ALT was accompanied by an increase in total bilirubin, meeting the criteria for "Hy's Law," which indicates a high risk of severe drug-induced liver injury. nih.govnih.gov While a lower 50 mg dose did not appear to carry the same risk of liver toxicity, its LDL-C lowering effect was considered insufficient for commercial viability compared to existing therapies. nih.gov The termination of the lapaquistat program illustrates the significant challenges in developing new lipid-altering drugs. ahajournals.org

Table 1: Lapaquistat Clinical Trial Efficacy Data

| Treatment Group | Number of Patients (n) | LDL-C Reduction (%) | Key Findings | Reference |

|---|---|---|---|---|

| Lapaquistat 100 mg (Monotherapy) | 298 | 23.4% | Significant reduction compared to placebo (1.8%). | researchgate.net |

| Lapaquistat 100 mg (Monotherapy, Pooled) | - | 21.6% | Effectively lowered LDL-C. | nih.gov |

| Lapaquistat 100 mg (Statin Combination) | - | 18.0% | Effective in combination therapy. | nih.gov |

| Lapaquistat 50 mg | - | - | Insufficient efficacy for commercial viability. | nih.gov |

This table is interactive. Click on the headers to sort.

Future Prospects in Pharmaceutical Applications

The 1-acetyl-piperidine moiety and its derivatives continue to hold significant promise for future pharmaceutical applications. The versatility of this scaffold ensures its ongoing use in the discovery of new drugs across a wide range of diseases.

Future prospects are focused on several key areas:

Novel Target Inhibition: Researchers are continuously exploring the use of piperidine-based compounds to inhibit novel and challenging drug targets. The successful design of inhibitors for targets like soluble epoxide hydrolase, acetyl-CoA carboxylase, and HIV reverse transcriptase showcases the adaptability of the piperidine core. nih.govnih.govnih.gov

Improved Drug Properties: A major focus is on the rational design of new derivatives with enhanced pharmacological properties. This includes improving potency, selectivity, metabolic stability, and oral bioavailability while minimizing off-target effects and toxicity. nih.gov

Bioisosteric Replacement: The core structure can be used as a bioisostere—a substituent with similar physical or chemical properties that imparts different biological activity—to optimize lead compounds. For example, fluorine-substituted versions of common chemical groups are being incorporated into piperidine derivatives to create more acid-stable compounds. nih.gov

New Therapeutic Areas: The demonstrated efficacy of piperidine derivatives in models of inflammation, hypertension, and viral infections opens up avenues for their development in treating a broad spectrum of human diseases. nih.govnih.govmdpi.com

While the path of drug development is challenging, as seen with lapaquistat, the fundamental utility of the this compound scaffold in medicinal chemistry remains undisputed. Ongoing innovation in synthetic chemistry and a deeper understanding of biological targets will continue to drive the discovery of new and valuable medicines based on this privileged structure.

Isolation and Identification from Natural Sources

Plant Species Yielding 1-Acetyl-4-piperidineacetic Acid Derivatives

Jussiaea repens

Jussiaea repens, now often classified under the genus Ludwigia, is a species known for its traditional medicinal uses. Phytochemical investigations of this plant have revealed a variety of compounds, including flavonoids such as quercetin (B1663063) and kaempferol (B1673270) derivatives, triterpenoids like betulinic acid, and phenolic compounds including rosmarinic and gallic acids. iajps.comindexcopernicus.comresearchgate.netresearchgate.net However, based on a review of the available scientific literature, the isolation of this compound or its derivatives has not been reported from Jussiaea repens.

Cinnamomum iners

Cinnamomum iners, a plant belonging to the cinnamon genus, has been the subject of phytochemical analysis to explore its chemical composition. A study involving Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic leaf extract of Cinnamomum iners led to the identification of several compounds. rjptonline.org Among these, a derivative of this compound was detected.

Research Findings: The identified compound was 4-piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-(2-hydroxyethyl)-1H-indol-2-yl]-a-methyl-methyl ester . rjptonline.org Its identification was achieved through GC-MS analysis, which separates chemical compounds and identifies them based on their mass-to-charge ratio and fragmentation patterns. rjptonline.org

Ruellia tuberosa

Ruellia tuberosa, a medicinal plant from the Acanthaceae family, has been analyzed for its bioactive constituents. Ethanolic extracts from the tubers of this plant have been found to contain a variety of phytochemicals. Notably, a derivative of this compound was identified as one of its components. iajps.com

Research Findings: The compound 4-Piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-[2-hydroxyethyl]-1H-indol-2-yl]-a-methyl-,methyl ester was identified in an ethanolic extract of the tubers. iajps.com This identification was part of a broader phytochemical screening using techniques that included soxhlet extraction followed by analytical characterization. iajps.com

Terminalia chebula

Terminalia chebula is a cornerstone of traditional medicine, particularly in Ayurveda, and has undergone extensive phytochemical investigation. These studies have consistently reported the presence of a high concentration of hydrolysable tannins, such as chebulic acid, chebulagic acid, gallic acid, and ellagic acid, as well as flavonoids and triterpenoids. researchgate.netmedwinpublishers.comacademicjournals.orgnih.gov While general phytochemical screenings sometimes indicate the presence of alkaloids, specific research detailing the isolation of this compound or its derivatives from Terminalia chebula has not been found in the reviewed literature.

Millingtonia hortensis

Millingtonia hortensis, commonly known as the Indian cork tree, is another plant that has been screened for its chemical constituents. In a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze an ethanol (B145695) extract of the plant, a derivative of this compound was identified. researchgate.net

Research Findings: The specific compound identified was 4-Piperidineacetic acid, 1-acetyl-5-Ethyl-2[3-[2-hydroxyethyl]-1H-Indol-2-yl]-a-methyl-methyl ester . researchgate.net This finding highlights the presence of this complex piperidine (B6355638) derivative within the chemical makeup of Millingtonia hortensis. researchgate.net

Centella asiatica

Centella asiatica, a well-known medicinal herb, is rich in bioactive compounds. The primary focus of phytochemical research on this plant has been on its triterpenoid (B12794562) saponins, such as asiaticoside, madecassoside, and asiatic acid, which are considered its main active constituents. researchgate.netnih.gov The plant also contains flavonoids and other phenolic compounds. nih.govnih.gov Despite comprehensive analysis of its chemical profile, the scientific literature reviewed does not report the isolation of this compound or its derivatives from Centella asiatica.

Isolated this compound Derivatives

| Plant Source | Derivative Name | Plant Part Studied | Extraction Method |

| Cinnamomum iners | 4-piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-(2-hydroxyethyl)-1H-indol-2-yl]-a-methyl-methyl ester rjptonline.org | Leaves rjptonline.org | Methanol Extraction rjptonline.org |

| Ruellia tuberosa | 4-Piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-[2-hydroxyethyl]-1H-indol-2-yl]-a-methyl-,methyl ester iajps.com | Tubers iajps.com | Ethanol Extraction iajps.com |

| Millingtonia hortensis | 4-Piperidineacetic acid, 1-acetyl-5-Ethyl-2[3-[2-hydroxyethyl]-1H-Indol-2-yl]-a-methyl-methyl ester researchgate.net | Not Specified | Ethanol Extraction researchgate.net |

Rosmarinus officinalis

A review of scientific literature indicates that the compound this compound has not been reported as a naturally occurring constituent isolated from Rosmarinus officinalis (rosemary). The chemical composition of rosemary has been extensively studied, revealing a rich profile of other bioactive compounds.

The primary chemical components identified in Rosmarinus officinalis are broadly categorized into volatile and non-volatile compounds. The volatile fraction is mainly composed of essential oils, with major constituents being monoterpenes such as 1,8-cineole, camphor, α-pinene, and camphene. nih.govnih.govbettercodger.com The non-volatile components include a significant number of phenolic compounds, diterpenes, and triterpenes. nih.gov Among the most notable and studied are phenolic acids like rosmarinic acid and caffeic acid, and phenolic diterpenes such as carnosic acid and carnosol, which are recognized for their antioxidant properties. researchgate.netnih.gov

Extraction and Purification Methodologies for Natural Products

The isolation of piperidine alkaloids from natural plant sources is a multi-step process that leverages the basic nature and solubility characteristics of these compounds. A general methodology involves initial extraction, acid-base partitioning for purification, and chromatographic techniques for final isolation.

The process typically begins with the preparation of the plant material, which is dried and ground into a powder. jiwaji.edu To minimize the co-extraction of fats and waxes, especially from seeds, the material may first be defatted using a non-polar solvent like petroleum ether. jiwaji.edu

The two primary approaches for the initial extraction of alkaloids are:

Direct Extraction with an Alkaline Solvent : The powdered plant material is moistened and mixed with an alkaline substance, such as lime (calcium hydroxide), to liberate the free alkaloid bases from their salt forms within the plant tissue. jiwaji.eduyoutube.com The mixture is then extracted with an organic solvent like chloroform (B151607) or ether. jiwaji.edu

Extraction with Acidified Solvent : The plant material is extracted with an acidic aqueous solution (e.g., water or ethanol with dilute HCl). jiwaji.eduresearchgate.net This process extracts the alkaloids as their more water-soluble salts.

Following the initial extraction, a crucial purification step known as acid-base (or liquid-liquid) extraction is employed. The crude extract containing the free alkaloid bases is dissolved in an organic solvent and then washed with a dilute aqueous acid. This converts the basic alkaloids into their salt form, causing them to move into the aqueous layer, while many non-alkaloidal, lipophilic impurities remain in the organic layer. jiwaji.eduresearchgate.net The aqueous layer is then separated, made basic by adding a substance like ammonium (B1175870) hydroxide, which converts the alkaloid salts back to their free base form. researchgate.net A final extraction with an organic solvent then isolates the purified alkaloid bases. researchgate.net

For the separation of individual alkaloids from the resulting crude mixture, chromatographic methods are indispensable.

Interactive Table: General Steps for Piperidine Alkaloid Extraction and Purification

| Step | Procedure | Purpose | Common Reagents/Solvents | Reference |

|---|---|---|---|---|

| 1. Sample Preparation | Plant material is dried, powdered, and optionally defatted. | Increase surface area for extraction and remove lipid impurities. | Petroleum ether, n-hexane | jiwaji.edu |

| 2. Initial Extraction | Extraction with either an alkaline organic solvent or an acidified aqueous/alcoholic solvent. | To get the crude alkaloid mixture out of the plant matrix. | Chloroform, Ether, Methanol, Ethanol, Dilute HCl | jiwaji.eduresearchgate.netjocpr.com |

| 3. Acid-Base Partitioning | The crude extract is partitioned between an immiscible organic solvent and a dilute aqueous acid, followed by basification of the aqueous layer and re-extraction. | To separate basic alkaloids from neutral and acidic impurities. | Dichloromethane, Chloroform, Dilute HCl, Ammonium Hydroxide | researchgate.net |

| 4. Final Purification | Application of chromatographic techniques to the purified alkaloid fraction. | To isolate individual alkaloids from the mixture. | Silica gel (Column Chromatography), HPLC | lifeasible.comresearchgate.net |

Biosynthetic Pathways in Plants for Piperidine Alkaloids

Piperidine alkaloids in plants are synthesized from the amino acid L-lysine. researchgate.netnih.gov The biosynthetic pathway involves a series of enzymatic reactions that form the characteristic six-membered piperidine ring.

The initial and committed step in the biosynthesis is the decarboxylation of L-lysine to produce cadaverine (B124047). researchgate.netnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. researchgate.net

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal. researchgate.netnih.gov This amino aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine, which is the central intermediate in the biosynthesis of a wide array of piperidine alkaloids. researchgate.net In some plant species, an enzyme known as Δ¹-piperideine synthase (PS) has been identified, which can form Δ¹-piperideine directly from lysine through an oxidative deamination without a free cadaverine intermediate. biorxiv.org

From Δ¹-piperideine, the pathway diverges to create various complex alkaloid structures. For example, simple piperidine alkaloids can be formed through condensation reactions with precursors like acetyl-CoA. ontosight.ai More complex structures, such as the dimerized alkaloids found in some species, are also formed from this key intermediate. mdpi.com The specific enzymes and subsequent modification steps (e.g., reduction, hydroxylation, acylation) that follow determine the final piperidine alkaloid produced by the plant. ontosight.airesearchgate.net

Interactive Table: Key Stages in Piperidine Alkaloid Biosynthesis

| Stage | Precursor(s) | Key Intermediate/Product | Key Enzyme(s) | Reference |

|---|---|---|---|---|

| 1. Decarboxylation | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | researchgate.netnih.gov |

| 2. Oxidative Deamination & Cyclization | Cadaverine | Δ¹-Piperideine | Copper Amine Oxidase (CuAO) | researchgate.net |

| 3. Elaboration | Δ¹-Piperideine, Acetyl-CoA, etc. | Various Piperidine Alkaloids | Synthases, Reductases, etc. | ontosight.airesearchgate.net |

Biochemical and Metabolic Pathway Studies

Integration of 1-Acetyl-4-piperidineacetic Acid into Cellular Metabolism